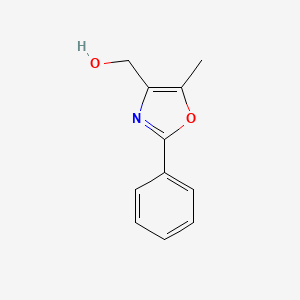

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by other names such as "4-Oxazolemethanol, 5-methyl-2-phenyl-" .

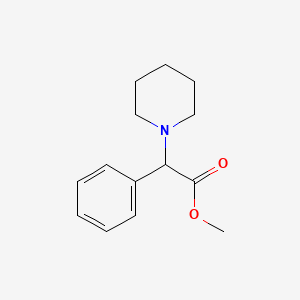

Molecular Structure Analysis

The molecular structure of “(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol” consists of a 5-membered oxazole ring with a methyl group at the 5th position and a phenyl group at the 2nd position. The 4th position of the oxazole ring is substituted with a methanol group .Physical And Chemical Properties Analysis

The compound has a melting point of 117 °C . Other physical and chemical properties such as boiling point and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the notable applications of oxazole derivatives, similar to (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol, is in the field of corrosion inhibition. Research by Rahmani et al. (2018) demonstrated that certain oxazole derivatives significantly reduce the corrosion rate of mild steel in hydrochloric acid solutions. These compounds function by adsorbing onto the metal surface, thus providing a protective layer. Their effectiveness increases with concentration, indicating their potential as corrosion inhibitors in industrial applications. The study utilized a combination of gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, alongside quantum chemical calculations, to evaluate the performance of these inhibitors (Rahmani et al., 2018).

Molecular Structure and Crystallography

Another application area is in molecular structure determination and crystallography. Gzella and Rozwadowska (2000) confirmed the absolute configuration of a compound structurally similar to (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol, highlighting the utility of these compounds in crystallographic studies. Their work provided insights into the molecular geometry and intermolecular hydrogen bonding, contributing to a deeper understanding of oxazole derivatives' structural properties (Gzella & Rozwadowska, 2000).

Synthesis and Characterization of Novel Compounds

Oxazole derivatives serve as key intermediates in the synthesis of novel compounds with potential pharmaceutical applications. For instance, Cao et al. (2010) synthesized and characterized a compound involving an oxazole ring, providing valuable data through NMR, MS, and IR spectra, along with X-ray diffraction. Such studies are crucial for developing new drugs and understanding their molecular structures (Cao et al., 2010).

Liquid Crystal Properties

Oxazole derivatives are also explored for their liquid crystal properties, which are significant for various optical and electronic applications. Zhao et al. (2013) investigated aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds, revealing their liquid crystal behaviors and mesophase ranges. These findings are essential for developing new materials for display technologies and other applications requiring controlled liquid crystal properties (Zhao et al., 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H319, H335, H302+H312+H332, and H315, indicating that it can cause serious eye irritation, may cause respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It also has precautionary statements P280, P301+P312, and P302+P352, suggesting protective measures and actions to take in case of exposure .

Eigenschaften

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQIALLSQXGHHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468750 |

Source

|

| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |

CAS RN |

70502-03-3 |

Source

|

| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)

![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)